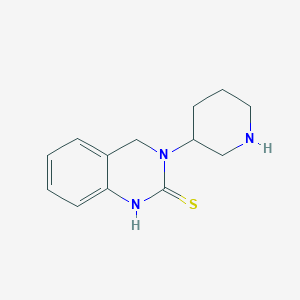![molecular formula C10H8O2 B13970468 (Cyclopenta[b]pyran-2-yl)acetaldehyde CAS No. 391687-99-3](/img/structure/B13970468.png)
(Cyclopenta[b]pyran-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopenta[b]pyran-2-yl)acetaldehyde is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a cyclopentane ring and a pyran ring, with an aldehyde functional group attached to the second carbon of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta[b]pyran-2-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. In the presence of a palladium catalyst (Pd2(dba)3) and a phosphine ligand (dppe) in toluene, 2-pyrones undergo cycloaddition with vinyl cyclopropanes to afford cyclopenta[b]pyran-2-ones in high yields (78–96%) . The reaction conditions are optimized to achieve a high trans/cis ratio of the cycloadducts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Cyclopenta[b]pyran-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can be used.
Major Products Formed
Oxidation: Formation of (Cyclopenta[b]pyran-2-yl)acetic acid.
Reduction: Formation of (Cyclopenta[b]pyran-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Cyclopenta[b]pyran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopenta[b]pyran-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the fused ring system may interact with hydrophobic pockets in biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the same fused ring system but lack the aldehyde functional group.
Cyclopenta[b]pyridine-2-yl derivatives: These compounds have a similar ring structure but contain a nitrogen atom in place of the oxygen atom in the pyran ring.
Uniqueness
(Cyclopenta[b]pyran-2-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
391687-99-3 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-cyclopenta[b]pyran-2-ylacetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5,7H,6H2 |
InChI Key |
BJWLUAYUYGFCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(OC2=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
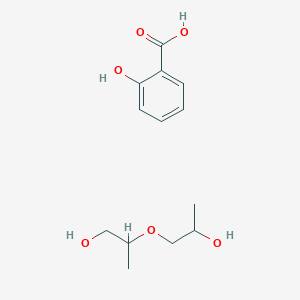
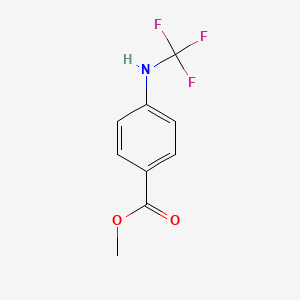
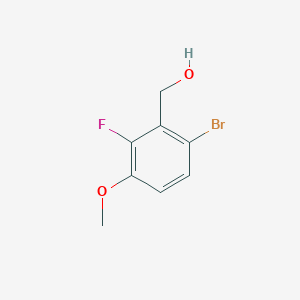
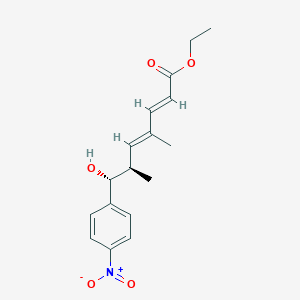
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
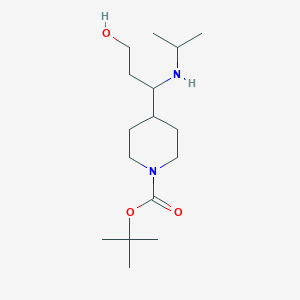
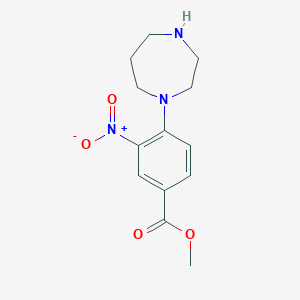
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
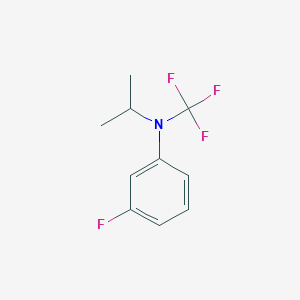
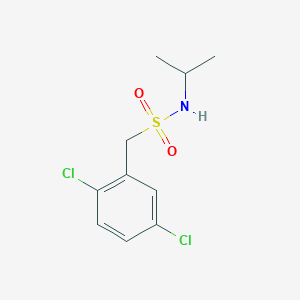
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
